N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide
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Overview
Description
N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H6BrCl2NO2S. It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide typically involves the reaction of 4-bromo-2,6-dichloroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-bromo-2,6-dichloroaniline+methanesulfonyl chloride→this compound+HCl
Chemical Reactions Analysis
N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the bromine atom with a different nucleophile.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in biochemical studies to investigate the effects of sulfonamide derivatives on biological systems.
Medicine: While not used directly in medicine, it is studied for its potential pharmacological properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is not well-documented. sulfonamide compounds generally exert their effects by inhibiting enzymes or interfering with metabolic pathways. The specific molecular targets and pathways involved would depend on the context of its use in research.
Comparison with Similar Compounds
N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(4-chlorophenyl)methanesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(4-bromo-2,6-dichlorophenyl)acetamide:
N-(4-bromo-2,6-dichlorophenyl)benzenesulfonamide: Contains a benzenesulfonamide group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2NO2S/c1-14(12,13)11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJCQIKKFOXXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339325-56-2 |
Source
|
Record name | N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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